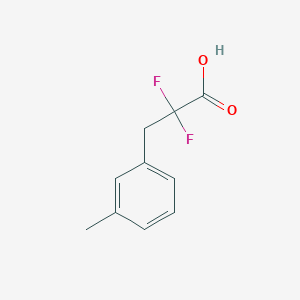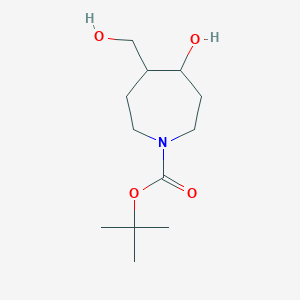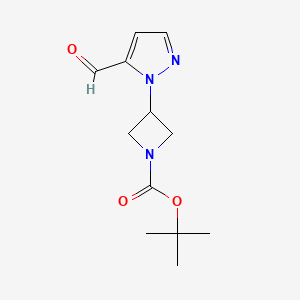![molecular formula C16H24N2O2 B6599128 tert-butyl N-{[(1r,3r)-3-amino-1-phenylcyclobutyl]methyl}carbamate CAS No. 2137062-14-5](/img/structure/B6599128.png)
tert-butyl N-{[(1r,3r)-3-amino-1-phenylcyclobutyl]methyl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-{[(1r,3r)-3-amino-1-phenylcyclobutyl]methyl}carbamate is a complex organic compound with a structure that includes a carbamate functional group. This compound is characterized by a tert-butyl group and an amino-substituted phenylcyclobutyl ring, making it a molecule of interest in various chemical and pharmaceutical research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Preparation of tert-butyl N-{[(1r,3r)-3-amino-1-phenylcyclobutyl]methyl}carbamate typically involves the following steps:
Synthesis of the cyclobutyl intermediate: : The initial step involves the preparation of the phenylcyclobutyl intermediate via a [2+2] cycloaddition reaction.
Introduction of the amino group: : The amino group is introduced through a selective reduction process.
Formation of the carbamate: : Finally, the tert-butyl carbamate is formed through a nucleophilic substitution reaction, typically using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may follow similar steps but on a larger scale, often utilizing continuous flow reactors to ensure efficiency and consistency. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
Oxidation: : tert-butyl N-{[(1r,3r)-3-amino-1-phenylcyclobutyl]methyl}carbamate can undergo oxidation to form various oxidized derivatives.
Reduction: : The compound can be reduced to yield simpler amine derivatives.
Substitution: : Nucleophilic and electrophilic substitution reactions are common, particularly involving the carbamate group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: : Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
Oxidized derivatives
Reduced amines
Substituted carbamates
Wissenschaftliche Forschungsanwendungen
Chemistry
Utilized in the synthesis of complex organic molecules.
Functions as an intermediate in various organic reactions.
Biology
Studied for its potential use as a biochemical probe.
Used in the modification of biological macromolecules.
Medicine
Explored for its pharmacological properties.
Investigated for potential therapeutic uses due to its structural features.
Industry
Used in the development of advanced materials.
Employed in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action for tert-butyl N-{[(1r,3r)-3-amino-1-phenylcyclobutyl]methyl}carbamate involves its interaction with various molecular targets, primarily through its carbamate group. It can inhibit or activate enzymatic activities, bind to receptor sites, or modify molecular structures, depending on the specific application. The molecular pathways influenced by this compound are subject to ongoing research, particularly in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-butyl N-{[(1r,3r)-3-hydroxy-1-phenylcyclobutyl]methyl}carbamate
tert-butyl N-{[(1r,3r)-3-methyl-1-phenylcyclobutyl]methyl}carbamate
tert-butyl N-{[(1r,3r)-3-ethoxy-1-phenylcyclobutyl]methyl}carbamate
Unique Features
Compared to similar compounds, tert-butyl N-{[(1r,3r)-3-amino-1-phenylcyclobutyl]methyl}carbamate is unique due to the presence of the amino group, which imparts distinct reactivity and interaction properties. This makes it particularly valuable in research focused on amino-group chemistry and its applications in various scientific fields.
And that's your deep dive into this compound! This compound holds a lot of promise and potential for innovation in multiple domains. Want to discuss further or switch gears to another topic?
Eigenschaften
IUPAC Name |
tert-butyl N-[(3-amino-1-phenylcyclobutyl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-15(2,3)20-14(19)18-11-16(9-13(17)10-16)12-7-5-4-6-8-12/h4-8,13H,9-11,17H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEUBWBIZGQUBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC(C1)N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B6599059.png)

![tert-butyl N-[2-(3-methyloxetan-3-yl)ethyl]carbamate](/img/structure/B6599083.png)



![2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-2-fluoroacetic acid](/img/structure/B6599112.png)
![tert-butyl N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]carbamate](/img/structure/B6599123.png)





